(6-Methyl(2-pyridyl))[(2,3,4-trichlorophenyl)sulfonyl]amine
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Overview
Description
(6-Methyl(2-pyridyl))[(2,3,4-trichlorophenyl)sulfonyl]amine is a complex organic compound that features a pyridine ring substituted with a methyl group and a sulfonyl group attached to a trichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl(2-pyridyl))[(2,3,4-trichlorophenyl)sulfonyl]amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.
Methylation: The pyridine ring is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Sulfonylation: The methylated pyridine is reacted with a sulfonyl chloride derivative of the trichlorophenyl group under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(6-Methyl(2-pyridyl))[(2,3,4-trichlorophenyl)sulfonyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Methyl(2-pyridyl))[(2,3,4-trichlorophenyl)sulfonyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Methyl(2-pyridyl))[(2,3,4-trichlorophenyl)sulfonyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (6-Methyl(2-pyridyl))[(2,3,4-dichlorophenyl)sulfonyl]amine
- (6-Methyl(2-pyridyl))[(2,3,4-tetrachlorophenyl)sulfonyl]amine
- (6-Methyl(2-pyridyl))[(2,3,4-fluorophenyl)sulfonyl]amine
Uniqueness
(6-Methyl(2-pyridyl))[(2,3,4-trichlorophenyl)sulfonyl]amine is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with biological targets. The presence of three chlorine atoms on the phenyl ring can significantly impact its chemical properties compared to similar compounds with different halogen substitutions.
Properties
Molecular Formula |
C12H9Cl3N2O2S |
---|---|
Molecular Weight |
351.6 g/mol |
IUPAC Name |
2,3,4-trichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H9Cl3N2O2S/c1-7-3-2-4-10(16-7)17-20(18,19)9-6-5-8(13)11(14)12(9)15/h2-6H,1H3,(H,16,17) |
InChI Key |
SZUWYGNRKATVEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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